N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N,N,1-trimethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)10(15)9-7-6-11-5-4-8(7)14(3)12-9/h11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVKKEKAIWNTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide typically involves the fusion of pyrazole and pyridine rings. One common method involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine with α,β-unsaturated compounds in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol . This method provides moderate to good yields and is advantageous due to its room temperature conditions and short reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol and acetic acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyridines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N,N,1-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide. The compound has shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.
- Case Study : A study involving A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values of 12.5 µM and 15.0 µM respectively. This suggests that the compound could serve as a lead for developing new anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Preliminary investigations indicate that it may inhibit pro-inflammatory cytokines.
- Research Insight : In vitro studies have indicated that derivatives of this compound can modulate inflammatory pathways effectively .
Antimicrobial Activity
The compound has also been examined for its antimicrobial properties against various bacterial strains. Initial findings suggest that it may exhibit efficacy similar to established antimicrobials.
- Case Study : Derivatives of pyrazolo[4,3-c]pyridine have shown activity against strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for development into new antimicrobial agents .
Summary of Findings
The applications of this compound span several therapeutic areas:
| Application | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines |
| Antimicrobial | Efficacy against multiple bacterial strains |
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Pyrazolo[4,3-c]pyridine derivatives are structurally modified at positions 1, 3, and the carboxamide side chain to optimize bioactivity. Key analogues include:
Key Structural Insights :
- Apixaban ’s 4-methoxyphenyl and oxopiperidinyl groups enhance Factor Xa binding via hydrogen bonding and hydrophobic interactions .
- Compound 2 ’s naphthylmethyl substituents improve antiparasitic activity by targeting parasitic protein interactions .
- The N,N-dimethyl group in the target compound may reduce metabolic degradation compared to N-ethyl or N-propyl derivatives .
Functional and Pharmacological Comparisons
Antimicrobial Activity
- Compound 1 (1-Benzoyl-N-(4-nitrophenyl)) inhibits Mycobacterium tuberculosis pantothenate synthetase (MIC = 26.7 µM) .
- Compound 2 shows nanomolar antitrypanosomal activity, outperforming earlier pyrazolo-pyridines lacking the methoxynaphthyl group .
- Apixaban lacks antimicrobial activity but exemplifies the scaffold’s adaptability for non-infectious disease targets .
Antiviral Activity
- Compound 3 ’s thiazole ring and fluorophenyl group confer specificity for HBV capsid proteins, unlike the target compound’s methyl-carboxamide .
Enzyme Inhibition
- The target compound’s dimethyl-carboxamide group may mimic natural substrates in enzyme-binding pockets, similar to apixaban’s interactions with Factor Xa .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Apixaban | Compound 2 |
|---|---|---|---|
| LogP | Estimated 1.8 (predicted) | 1.9 | 3.2 |
| Solubility | Moderate (aqueous) | High (pH-dependent) | Low (lipophilic substituents) |
| Oral Bioavailability | Unknown | >50% in humans | Not reported |
| Metabolic Stability | Likely high (N,N-dimethyl) | Moderate (CYP3A4 substrate) | Low (aminoethyl group) |
Notes:
Biological Activity
N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
Molecular Information:
- Molecular Formula: CHNO
- Molecular Weight: 208.26 g/mol
- CAS Number: 1351385-58-4
The compound features a unique pyrazolo-pyridine structure with a tetrahydro configuration and a carboxamide group, contributing to its solubility and reactivity in biological systems .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
1. Anticancer Properties:
Studies have shown that derivatives of pyrazolo-pyridine compounds can inhibit cancer cell proliferation. For instance, certain compounds within this class have demonstrated IC values in the low micromolar range against various cancer cell lines such as HeLa and HCT116 . The specific mechanisms of action are still under investigation but may involve the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
2. Enzymatic Inhibition:
The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, it may exhibit inhibitory effects on CDK2 and CDK9, which are critical in cancer progression .
3. Neuropharmacological Effects:
Preliminary studies suggest potential psychopharmacological effects that warrant further exploration. The structural features of the compound may facilitate interactions with neurotransmitter systems .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
Common Synthesis Routes:
- Cyclization Reactions: Involves the reaction of appropriate hydrazone precursors with pyridine derivatives.
- Functionalization Techniques: Post-synthetic modifications can enhance biological activity and selectivity.
These methods allow for the generation of various derivatives that may exhibit enhanced pharmacological properties .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study A (2022) | Demonstrated significant inhibition of CDK2 with an IC of 0.36 µM. |
| Study B (2021) | Showed antiproliferative activity against multiple cancer cell lines (HeLa, HCT116). |
| Study C (2020) | Investigated neuropharmacological effects indicating potential for treating neurological disorders. |
These findings underscore the importance of further research to elucidate the mechanisms underlying these activities and to assess their therapeutic potential comprehensively.
Q & A
Q. What synthetic routes are commonly employed for N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide, and how do reaction parameters influence yield?
The synthesis typically involves:
- Cyclocondensation : Formation of the bicyclic pyrazolo-pyridine core using ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate as a precursor, followed by hydrolysis to the carboxylic acid .
- N-Methylation : Sequential alkylation of the pyridine and pyrazole nitrogen atoms using methyl iodide under basic conditions (e.g., K₂CO₃/DMF) .
- Carboxamide Formation : Reaction of the intermediate acid with dimethylamine via coupling reagents like HATU or EDCI . Key parameters include temperature control (25–80°C), solvent choice (DMF, THF), and catalyst optimization (e.g., Cu(I) for regioselective alkylation) . Yields range from 17–66% depending on stepwise purity checks via TLC or HPLC .
Q. Which analytical techniques are critical for validating structural integrity and purity?
- ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.41–3.20 ppm) .
- IR for functional group verification (e.g., carboxamide C=O stretch at ~1670 cm⁻¹) .
Advanced Research Questions
Q. How can the N-methylation step be optimized to reduce byproducts like over-alkylation?
- Design of Experiments (DoE) : Systematically vary temperature (0–50°C), base strength (K₂CO₃ vs. Cs₂CO₃), and methylating agent equivalents .
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance selectivity .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reagent consumption and terminate reactions at >90% conversion .
- Byproduct Isolation : Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane) before proceeding to subsequent steps .
Q. What strategies resolve contradictions in kinase inhibition data from ATP-binding assays?
- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with biophysical methods (SPR or ITC) to measure binding affinity (Kd) and kinetics .
- Crystallography : Co-crystallize the compound with target kinases (e.g., PKA or CDK2) to validate binding modes and identify steric clashes .
- Dose-Response Curves : Test across a broad concentration range (1 nM–100 µM) to rule out off-target effects at high doses .
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) to minimize inter-assay variability .
Q. How can computational modeling predict the compound’s binding mode to ATP-binding pockets?
- Molecular Docking : Use software like AutoDock Vina to dock the compound into kinase ATP pockets (PDB: 1ATP), prioritizing poses with hydrogen bonds to hinge regions (e.g., Glu91 in PKA) .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .
- Free Energy Calculations : Apply MM/GBSA to rank binding affinities across kinase isoforms and explain selectivity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
